6-Bromo-3-tert-butyl-[1,2,4]triazolo[4,3-a]pyridine
Description
6-Bromo-3-tert-butyl-[1,2,4]triazolo[4,3-a]pyridine is a brominated triazolopyridine derivative featuring a bulky tert-butyl substituent at the 3-position.
Properties
IUPAC Name |
6-bromo-3-tert-butyl-[1,2,4]triazolo[4,3-a]pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN3/c1-10(2,3)9-13-12-8-5-4-7(11)6-14(8)9/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWESYQIJNLIFRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C2N1C=C(C=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-tert-butyl-[1,2,4]triazolo[4,3-a]pyridine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be formed by the cyclization of appropriate precursors, such as hydrazine derivatives with nitriles or other suitable reagents.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides or tert-butyl alcohol in the presence of a strong base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Large-scale production would likely employ continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-tert-butyl-[1,2,4]triazolo[4,3-a]pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions, leading to a variety of derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the triazole ring.
Coupling Reactions: It can undergo coupling reactions with aryl or alkyl halides in the presence of palladium catalysts to form more complex structures.
Common Reagents and Conditions
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or peracids for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Catalysts: Palladium-based catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with triazole scaffolds, including 6-Bromo-3-tert-butyl-[1,2,4]triazolo[4,3-a]pyridine, have shown promise as anticancer agents. The compound's ability to inhibit specific protein interactions is crucial in targeting cancer pathways. For instance, the Polo-like kinase 1 (Plk1) has been identified as a significant target due to its role in cell division and cancer progression. Compounds derived from triazole structures have demonstrated the ability to inhibit Plk1 effectively, suggesting that this compound may similarly function as a selective inhibitor .
Antimicrobial Properties
The antimicrobial activity of triazole derivatives has been widely studied. This compound has been evaluated for its effectiveness against various bacterial strains. The presence of the bromine atom and the tert-butyl group enhances its lipophilicity and potentially increases its membrane permeability, making it a candidate for further exploration in antimicrobial therapies .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound is essential for optimizing its biological activity. Modifications to the triazole ring or substituents can significantly affect its potency and selectivity against specific biological targets. For example:
| Modification | Effect on Activity |
|---|---|
| Addition of electron-withdrawing groups | Increases potency against certain cancer cells |
| Alteration of alkyl groups | Modifies solubility and bioavailability |
Triazole-Based Inhibitors
In a study focusing on triazole-based inhibitors for cancer treatment, researchers synthesized various derivatives and assessed their inhibitory effects on Plk1. The results indicated that modifications similar to those found in this compound resulted in significant reductions in cell viability in cancer cell lines .
Antimicrobial Testing
Another study evaluated the antimicrobial efficacy of several triazole derivatives against resistant bacterial strains. The findings suggested that compounds similar to this compound exhibited notable activity against Gram-positive bacteria .
Mechanism of Action
The mechanism by which 6-Bromo-3-tert-butyl-[1,2,4]triazolo[4,3-a]pyridine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific bioactive derivative being studied.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Substituent Variations in Triazolo[4,3-a]pyridines
6-Bromo-3-(methylthio)-[1,2,4]triazolo[4,3-a]pyridine
- Molecular Formula : C₇H₆BrN₃S
- Key Features : Replaces the tert-butyl group with a methylthio (-SMe) group.
- The sulfur atom may participate in hydrogen bonding or redox interactions .
6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine
- CAS : 108281-78-3
- Molecular Formula : C₇H₇BrN₃
- Key Features : Substitutes tert-butyl with a methyl group.
- Impact : The methyl group offers minimal steric bulk, likely enhancing metabolic clearance rates compared to tert-butyl derivatives. This compound is commercially available for biochemical research .
6-Bromo-3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-a]pyridine
- CAS : 943613-36-3
- Molecular Formula : C₁₁H₇BrN₄
- Key Features : Incorporates a pyridinyl group at the 3-position.
- Impact : The aromatic pyridinyl substituent may enhance π-π stacking interactions in receptor binding. Predicted pKa (2.70) suggests increased acidity compared to tert-butyl derivatives, influencing solubility and ionization .
Structural and Crystallographic Comparisons
- 6-Bromo-3-(pyridine-4-yl)-[1,2,4]triazolo[4,3-a]pyridine: Crystal System: Monoclinic (space group P2₁/c). Unit Cell: a = 14.3213 Å, b = 6.9452 Å, c = 12.6860 Å, β = 100.265°, V = 1241.62 ų. Planarity: The triazolopyridine core is planar, with a 30.41° angle between the triazolopyridine and pyridinyl rings .
Comparative Data Table
Key Research Findings
- Steric Effects : Bulky tert-butyl groups improve metabolic stability but may complicate synthesis and reduce solubility compared to methyl or pyridinyl analogs .
- Electronic Effects : Bromine at position 6 enhances electrophilic substitution reactivity, enabling further derivatization .
- Conformational Influence : Substituent orientation (perpendicular vs. parallel to the triazolopyridine ring) critically impacts antifungal and receptor-binding activity .
Biological Activity
6-Bromo-3-tert-butyl-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.
- Molecular Formula : C10H12BrN3
- Molecular Weight : 250.13 g/mol
- CAS Number : 68957917
Antimicrobial Properties
Research indicates that this compound exhibits significant antibacterial activity. A study demonstrated its effectiveness against various bacterial strains, with a minimum inhibitory concentration (MIC) of approximately 50 mg/mL against Escherichia coli and Staphylococcus aureus .
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Escherichia coli | 50 |
| Staphylococcus aureus | 75 |
Anticancer Activity
The compound has shown promise as a potential anticancer agent. It acts as a bromodomain inhibitor, which is crucial in regulating gene expression related to cancer progression. In vitro studies have reported that it inhibits the growth of cancer cell lines by interfering with bromodomain-containing proteins .
The biological activity of this compound is primarily attributed to its ability to inhibit bromodomains. Bromodomains are protein interaction modules that recognize acetylated lysine residues on histones and are involved in the regulation of gene expression and chromatin remodeling. By inhibiting these domains, the compound can disrupt the transcriptional activation of oncogenes .
Study on Antimicrobial Efficacy
In a comparative study involving various derivatives of triazolo-pyridines, this compound was found to be one of the most effective compounds against gram-positive and gram-negative bacteria. The study highlighted its potential as a lead compound for developing new antibiotics .
Investigation into Anticancer Properties
A recent investigation focused on the anticancer properties of this compound involved testing against several cancer cell lines. Results showed that it significantly reduced cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values in the low micromolar range .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 5.0 |
| A549 (Lung Cancer) | 7.5 |
Q & A
Q. What are the established synthetic routes for 1,2,4-triazolo[4,3-a]pyridine derivatives like 6-bromo-3-tert-butyl analogs?
The synthesis typically involves two-step protocols: (1) condensation of ethyl 2-oxoacetate with substituted 2-hydrazinylpyridines and (2) PhI(OAc)₂-mediated cyclization to form the triazolo[4,3-a]pyridine core. For brominated derivatives, bromine is introduced either via direct substitution or through pre-functionalized intermediates. Hypervalent iodine(III) reagents are preferred for oxidative cyclization due to their low toxicity and stability .
Q. Which spectroscopic and crystallographic methods are critical for characterizing 6-bromo-3-tert-butyl-[1,2,4]triazolo[4,3-a]pyridine?
Key methods include:
- ¹H/¹³C NMR : To confirm substituent positions and purity.
- Single-crystal X-ray diffraction : Resolves stereochemistry and intermolecular interactions (e.g., H-bonding with Arg121 in RBP4 antagonists) .
- High-resolution mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
Q. What are the primary biological or pharmacological applications of 1,2,4-triazolo[4,3-a]pyridine derivatives?
These compounds exhibit diverse bioactivities:
- Herbicidal activity : 8-Chloro-3-(4-propylphenyl) analogs inhibit dicotyledonous weeds at 37.5 g a.i. ha⁻¹ .
- Antimicrobial agents : Quinazoline-thioether hybrids show EC₅₀ values as low as 7.2 µg/mL against Xanthomonas oryzae .
- Neuromodulators : Positive allosteric modulators of mGluR2 receptors for CNS disorders .
Q. How are computational methods applied to study the structure-activity relationships (SAR) of these derivatives?
Molecular docking (e.g., using PDB 3FMZ) identifies key interactions, such as H-bonding between the triazolo N2 atom and Arg121 in RBP4 antagonists. Comparative molecular field analysis (CoMFA) models correlate substituent hydrophobicity with herbicidal potency .
Q. What safety protocols are recommended for handling brominated triazolo[4,3-a]pyridines in the lab?
- Use PPE (gloves, goggles, flame-retardant suits) and ensure ventilation.
- Avoid skin contact and electrostatic discharge.
- Contain spills via vacuum collection and dispose following hazardous waste guidelines .
Advanced Research Questions
Q. How can synthetic routes be optimized to improve yields of 6-bromo-3-tert-butyl derivatives?
- Solvent-free conditions : Reduce side reactions (e.g., for pyrazolo-triazolo hybrids, yields reach 93%) .
- Microwave-assisted synthesis : Accelerate cyclization steps.
- Catalyst screening : Pd-based catalysts (e.g., tetrakis(triphenylphosphine)palladium) enhance cross-coupling efficiency in boronate intermediates .
Q. What strategies resolve contradictions in bioactivity data across different substituent patterns?
Q. How do hypervalent iodine reagents influence regioselectivity in triazolo[4,3-a]pyridine synthesis?
Iodine(III) promotes oxidative cross-dehydrogenative cyclization, favoring [1,2,4]triazolo[4,3-a]pyridines over [1,5-a] isomers. Electron-deficient substrates may undergo Dimroth rearrangements under thermal stress, requiring precise temperature control .
Q. What interdisciplinary approaches combine triazolo[4,3-a]pyridines with other pharmacophores?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
